N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide
Description
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct structural motifs: a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group and a 4-carbamoylphenyl moiety. The synthesis of related spirocyclic intermediates (e.g., 1,4-dioxaspiro[4.5]decan-8-ol) involves ketone reduction using NaBH₄, followed by functionalization to introduce methoxy or other groups .
Properties
IUPAC Name |
N'-(4-carbamoylphenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5/c19-15(22)12-4-6-13(7-5-12)21-17(24)16(23)20-10-14-11-25-18(26-14)8-2-1-3-9-18/h4-7,14H,1-3,8-11H2,(H2,19,22)(H,20,23)(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGXMSDAGUUGQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NC3=CC=C(C=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide typically involves multiple steps. One common approach starts with the preparation of the spirocyclic intermediate, 1,4-dioxaspiro[4.5]decan-2-ylmethanol. This intermediate can be synthesized through the reaction of cyclohexanone with ethylene glycol under acidic conditions to form the spirocyclic acetal .
The next step involves the formation of the oxalamide moiety. This can be achieved by reacting the spirocyclic intermediate with oxalyl chloride to form the corresponding oxalyl derivative, which is then reacted with 4-aminobenzamide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The spirocyclic moiety can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The oxalamide group can be reduced to form amines or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., Br2, Cl2) and catalysts such as iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The oxalamide moiety can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs: Oxalamide Derivatives
Substituent Effects on Reactivity and Properties
The target compound’s 4-carbamoylphenyl group distinguishes it from other oxalamides. For example:
- N1-(4-(4-Hydroxybenzoyl)phenyl)-N2-(4-methoxyphenethyl)-oxalamide (16): Contains a hydroxybenzoyl group, which may increase acidity and hydrogen-bond donor capacity compared to carbamoyl.
- N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) : Methoxy groups enhance lipophilicity but reduce hydrogen-bonding compared to carbamoyl. Yielded 35%, lower than the target’s hypothetical efficiency (if optimized) .
- N1-(2-Fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (18) : Fluorine introduces electronegativity but lacks the carbamoyl’s NH₂ group for binding. Higher yield (52%) suggests fluorinated analogs may be more synthetically accessible .
Comparison with Non-Oxalamide Compounds
Glutaramide and Cyanoacetamide Derivatives
- N1,N5-bis{[4-(5-Oxo-4,5-dihydro)-1,2,4-oxadiazol-3-yl]phenyl}glutaramide (7) : Features a glutaramide backbone with oxadiazole rings, offering multiple H-bond acceptors. The oxalamide linkage in the target compound may confer greater rigidity and simplified synthesis compared to glutaramide’s extended chain .
- Cyanoacetamide derivatives (13a–e): Contain cyano groups and sulfamoylphenyl moieties.
Table 2: Backbone and Functional Group Comparison
Spirocyclic vs. Non-Spirocyclic Compounds
The 1,4-dioxaspiro[4.5]decane moiety in the target compound distinguishes it from linear analogs. Spirocycles often improve metabolic stability and membrane permeability due to reduced conformational flexibility . For example:
- Etaconazole/Propiconazole : Spiro-containing triazoles used as fungicides, highlighting spirocycles’ agrochemical relevance .
Biological Activity
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide is a synthetic compound characterized by a unique spirocyclic structure and an oxalamide functional group. This compound has garnered interest in the scientific community due to its potential biological activities, including anti-inflammatory and analgesic properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structural characteristics, and relevant case studies.
Structural Characteristics
The molecular formula for this compound is , with a molecular weight of approximately 332.4 g/mol. The compound features a 1,4-dioxaspiro[4.5]decan moiety that contributes to its three-dimensional conformation, enhancing its interaction with biological targets.
The proposed mechanism of action for this compound involves:
- Inhibition of Kinases : The compound has been shown to inhibit Receptor Interacting Protein Kinase 1 (RIPK1), which plays a crucial role in regulating necroptosis—a form of programmed cell death. By inhibiting RIPK1, this compound potentially modulates downstream signaling pathways associated with inflammation and cell survival .
- Interaction with Molecular Targets : The spirocyclic structure allows the compound to fit into specific binding sites on enzymes or receptors, influencing their activity and potentially leading to therapeutic effects .
Anti-inflammatory and Analgesic Properties
Preliminary studies indicate that this compound possesses significant anti-inflammatory and analgesic properties. These effects are believed to arise from its ability to modulate inflammatory pathways and inhibit pain signaling .
Case Studies
Several studies have explored the biological activity of similar compounds with variations in substituents:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(p-tolyl)oxalamide | Inhibition of RIPK1; anti-inflammatory effects | |
| N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(mesityloxalamide) | Potential reactivity in biological systems; further studies needed | |
| N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide | Used as a building block in research; potential therapeutic applications |
Research Findings
Research indicates that the oxalamide functionality enhances the compound's reactivity and biological interactions:
- In Vitro Studies : Laboratory experiments have demonstrated that compounds with similar structures exhibit varying degrees of cytotoxicity against cancer cell lines, suggesting potential applications in oncology .
- Pharmacological Testing : Animal models have shown promising results in reducing inflammation and pain responses when treated with this class of compounds .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves multi-step reactions:
Spirocyclic core formation : Cyclization of 1,4-dioxaspiro[4.5]decane precursors under acidic or basic conditions .
Amide coupling : Use of oxalyl chloride or carbodiimides (e.g., EDC/HOBt) to link the spirocyclic methylamine to 4-carbamoylphenyl groups .
Purification : Column chromatography (silica gel) or recrystallization (solvents like DCM/hexane) to isolate the product .
- Key variables : Temperature (0–80°C), solvent polarity (DMF for high solubility), and catalyst choice (e.g., SnCl₂ for cyclization) .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Essential tools :
- NMR spectroscopy : ¹H/¹³C NMR to verify spirocyclic protons (δ 1.5–2.5 ppm) and carbamoyl NH₂ signals (δ 6.8–7.2 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 377.16) .
- FTIR : Detect amide C=O stretches (~1670–1690 cm⁻¹) and sp³ C-O bonds (~1100 cm⁻¹) .
Q. How does the spirocyclic structure influence the compound’s physicochemical properties?
- Rigidity and solubility : The 1,4-dioxaspiro[4.5]decane core enhances conformational rigidity, reducing entropy loss during target binding. However, the carbamoyl group improves aqueous solubility compared to halogenated analogs .
- Stability : Susceptible to hydrolysis under strong acidic/basic conditions due to the dioxolane ring .
Q. What preliminary biological activities have been observed for this compound?
- In vitro assays :
- Moderate antimicrobial activity (MIC 32–64 µg/mL against S. aureus and E. coli) .
- Anticancer potential (IC₅₀ ~20 µM in MCF-7 cells) via apoptosis induction, though less potent than fluorinated derivatives .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations elucidate the compound’s mechanism of action?
- Approach :
Target identification : Screen against kinase or protease libraries (e.g., PDB structures) using AutoDock Vina .
Binding affinity analysis : The spirocyclic moiety shows hydrophobic interactions with ATP-binding pockets (e.g., CDK2), while the carbamoyl group forms hydrogen bonds with catalytic residues .
- Validation : Compare docking scores (∆G < -8 kcal/mol) with experimental IC₅₀ values to validate predictive accuracy .
Q. What strategies resolve contradictions in reported bioactivity data across structurally similar analogs?
- Case study :
- Contradiction : A 2023 study reported anticancer activity (IC₅₀ 20 µM), while a 2025 study found no activity at 50 µM .
- Resolution :
- SAR analysis : Replace the carbamoyl group with a nitro or chloro substituent to enhance potency (e.g., IC₅₀ drops to 12 µM for 4-nitro analogs) .
- Assay conditions : Verify cell line specificity (e.g., MCF-7 vs. HeLa) and serum concentration effects .
Q. How can reaction kinetics optimize large-scale synthesis while minimizing byproducts?
- Kinetic profiling :
- Rate-limiting step : Amide bond formation (second-order kinetics, k = 0.15 L/mol·s at 25°C) .
- Byproduct suppression : Use excess oxalyl chloride (1.5 eq.) and low temperatures (0–5°C) to reduce dimerization .
- Scale-up : Continuous flow reactors improve heat dissipation and reduce reaction time by 40% .
Q. What are the key structure-activity relationship (SAR) trends for modifying this compound?
- SAR table :
| Substituent | Biological Activity | Key Finding |
|---|---|---|
| 4-Carbamoylphenyl | Anticancer (IC₅₀ 20 µM) | Moderate potency, high solubility |
| 3-Chloro-4-fluorophenyl | Anticancer (IC₅₀ 12 µM) | Enhanced target affinity via halogen bonding |
| 4-Methoxyphenyl | Antimicrobial (MIC 16 µg/mL) | Improved membrane penetration |
Methodological Recommendations
- Data contradiction analysis : Use meta-analysis frameworks (e.g., RevMan) to harmonize divergent bioactivity datasets .
- Advanced characterization : X-ray crystallography to resolve spirocyclic stereochemistry .
- Toxicity screening : Zebrafish embryo models for rapid in vivo toxicity profiling (LC₅₀ > 100 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
